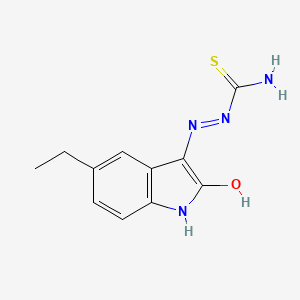

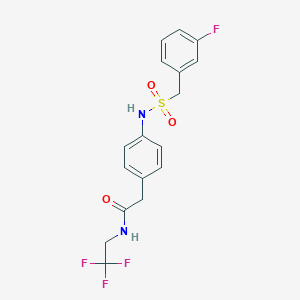

![molecular formula C17H14N4O4 B2653977 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 891117-10-5](/img/structure/B2653977.png)

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is attached to a 2,5-dimethylphenyl group and a nitrobenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxadiazole ring and the various attached groups. The presence of the nitro group would likely make the compound quite reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the nitro group could affect the compound’s reactivity and stability .Scientific Research Applications

Synthesis and Characterization

A study demonstrated the synthesis of benzoylnitrile oxides from dimethylphenacylsulfonium bromide, exploring the reactions and mechanisms leading to the formation of various derivatives, including 3,4-dibenzoyl-1,2,5-oxadiazole 2-oxide. These compounds are of interest due to their potential applications in materials science and medicinal chemistry (Otsuji et al., 1971).

Another research focused on the synthesis and spectroscopic and structural characterization of p-nitrobenzamide compounds. Using experimental techniques and density functional theory (DFT), the study provided insights into the molecular geometries and vibrational frequencies, contributing to a better understanding of the structural aspects of similar compounds (Arslan, Kazak, & Aydın, 2015).

Biological Applications

- Research into the synthesis, characterization, and biological screening of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol revealed significant antibacterial activity against both gram-negative and gram-positive bacteria. This highlights the potential of such compounds in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2013).

Luminescence Sensing

- The development of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks showcased their utility in luminescence sensing of benzaldehyde and related derivatives, underscoring the potential of oxadiazole compounds in the creation of sensitive and selective chemical sensors (Shi et al., 2015).

Catalysis

- Palladium(II) complexes involving oxadiazoline and ketoimine ligands were identified as highly efficient catalysts for Suzuki–Miyaura cross-coupling reactions in supercritical carbon dioxide, demonstrating the role of oxadiazole derivatives in enhancing the efficacy and environmental friendliness of catalytic processes (Fernandes et al., 2011).

Future Directions

properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4/c1-10-6-7-11(2)14(8-10)16-19-20-17(25-16)18-15(22)12-4-3-5-13(9-12)21(23)24/h3-9H,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFZWTAXGOZQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

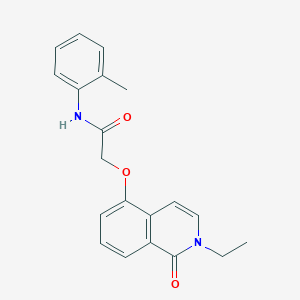

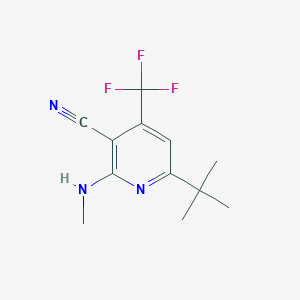

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2653897.png)

![4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2653902.png)

![2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2653903.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2653904.png)

![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/no-structure.png)

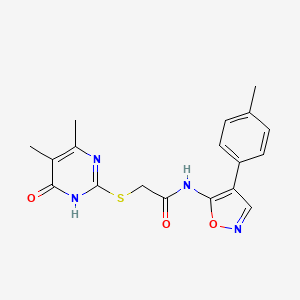

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2653907.png)

![3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione](/img/structure/B2653914.png)

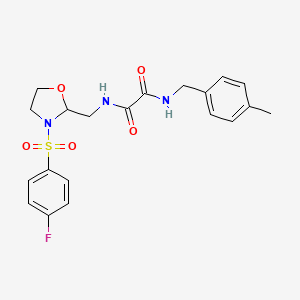

![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)